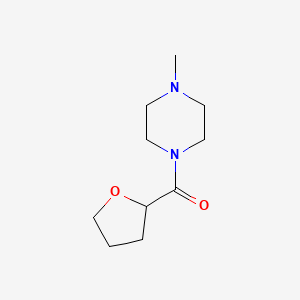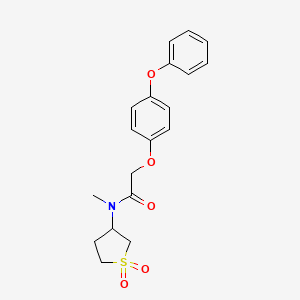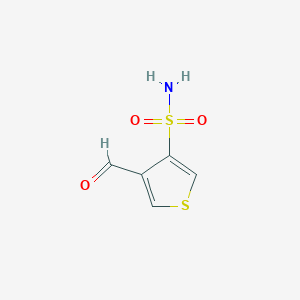
1-methyl-4-(oxolane-2-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(oxolane-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of complex molecules involving (4-Methylpiperazin-1-yl)-(oxolan-2-yl)methanone derivatives has been explored in various studies. For instance, a novel synthesis method for derivatives starting from (S)-serine was described, highlighting the potential of these compounds in the development of ligands for central nervous system receptors due to their interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001). Additionally, the molecular structures often feature intricate hydrogen bonding patterns, as seen in compounds like (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone, where molecules are linked into sheets by various hydrogen bonds (Quiroga et al., 2010).
Material Science and Catalysis
In material science, derivatives have been utilized for innovative applications. A study on the in-situ template generation for the synthesis of organically templated zinc phosphites/phosphates presents a unique approach, leveraging N-methylation transformations to create novel structures (Wang et al., 2013). These compounds exhibit unique properties suitable for various applications, including catalysis and material synthesis.
Biological Activities and Medical Applications
Several compounds with the (4-Methylpiperazin-1-yl)-(oxolan-2-yl)methanone structure have shown significant biological activities. For example, triazole analogues demonstrated potential antibacterial activity against human pathogenic bacteria, indicating their utility in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Another study highlighted the design and synthesis of selective acetylcholinesterase inhibitors, showcasing the potential of these compounds in treating neurodegenerative diseases (Saeedi et al., 2019).
Supramolecular Chemistry and Nonlinear Optical Materials
The role of (4-Methylpiperazin-1-yl)-(oxolan-2-yl)methanone derivatives extends into the domain of supramolecular chemistry, where they contribute to the development of complex molecular assemblies with specific functions. For instance, the synthesis of new unsymmetrical "end-off" phenoxo bridged metal complexes demonstrates the versatility of these compounds in forming structures with potential applications in magnetic, electrochemical, and antimicrobial studies (Shanmuga Bharathi et al., 2009).
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHARPJAQXGCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560097-65-6 |
Source


|
| Record name | 1-methyl-4-(oxolane-2-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)
![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)

![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)



![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)

